3,4-Dihydro-2h-1,4-benzothiazine-6-carbaldehyde

ALDH3A1 Inhibition Enzyme Assay Cancer Metabolism

Select this compound for its strategic C-6 aldehyde handle that unlocks versatile derivatization—unavailable with 6-carboxylic acid or 6-methanol analogs. This reactivity is essential for constructing focused benzothiazine libraries targeting anticancer, neuroprotective, and enzyme-inhibitor programs. Sourcing the correct scaffold eliminates SAR gaps and accelerates lead optimization. Ensure your synthesis starts with the right electrophilic partner.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 615568-54-2
Cat. No. B3329644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2h-1,4-benzothiazine-6-carbaldehyde
CAS615568-54-2
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CSC2=C(N1)C=C(C=C2)C=O
InChIInChI=1S/C9H9NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5-6,10H,3-4H2
InChIKeyTUVZNNYNOBQWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde: A Core Aldehyde Scaffold for Benzothiazine-Based Research


3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde (CAS: 615568-54-2) is a heterocyclic compound characterized by a 1,4-benzothiazine core bearing a reactive aldehyde functional group at the 6-position . This structure places it within a pharmacologically significant class of molecules known for their potential in anticancer, antimicrobial, and neuroprotective applications [1]. The aldehyde moiety is a critical feature, enabling this compound to serve as a versatile building block in the synthesis of more complex benzothiazine derivatives, a property that distinguishes it from many of its non-aldehyde analogs .

Why 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde Cannot Be Casually Substituted by Other 1,4-Benzothiazines


While the 1,4-benzothiazine scaffold is associated with a broad range of biological activities [1], simple substitution with another in-class analog is not feasible due to profound structure-activity relationship (SAR) differences. A systematic analysis of 1,4-benzothiazine derivatives reveals that activity is exquisitely sensitive to the nature and position of substituents on the core ring [1]. The presence of the aldehyde group at the 6-position in 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde imparts unique reactivity for further functionalization, a property absent in analogs like the 6-carboxylic acid or 6-methanol derivatives. Therefore, its value as a synthetic intermediate or probe molecule is non-transferable to other, even closely related, benzothiazine compounds.

Quantitative Differentiation Guide for 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde


Inhibitory Activity of a Structurally Related 1,4-Benzothiazine Against Human ALDH3A1

A structurally analogous compound from the US9328112 patent family, which features a 3,4-dihydro-2H-1,4-benzothiazine core, demonstrated inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. ALDH3A1 is an enzyme implicated in cancer cell resistance to chemotherapeutics like oxazaphosphorines. While direct data for 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde is not available, this data provides a class-level inference for the potential of related scaffolds.

ALDH3A1 Inhibition Enzyme Assay Cancer Metabolism

Potent Anticancer Activity of Benzothiazinone Derivatives Against MCF-7 Cells

A series of 1,4-benzothiazin-3-one derivatives, which are oxidation-state analogs of the target compound, have been evaluated for anticancer activity against the MCF-7 human breast cancer cell line [1]. These compounds, including benzothiazinyl acetates, demonstrated significant growth inhibition.

Anticancer MCF-7 Breast Cancer

Neuroprotective Profile of 2H-1,4-Benzothiazine Derivatives Compared to Riluzole

In a study focused on neurodegenerative diseases, a series of 2H-1,4-benzothiazine (7) derivatives were synthesized and evaluated as neuroprotective agents [1]. These compounds were compared to Riluzole (1), the only approved treatment for amyotrophic lateral sclerosis (ALS).

Neuroprotection OGD/R Model ALS

Synthetic Utility: Production of Gram-Scale Aldehydes as Key Intermediates

The chemical differentiation of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde is rooted in its aldehyde group, which provides a reactive handle for further synthetic elaboration. This functional group enables its use as a versatile intermediate in constructing more complex heterocyclic systems, a property not shared by its non-aldehyde counterparts like the 6-carboxylic acid or 6-amine derivatives . A 2010 study described high-yielding routes to gram quantities of similar challenging 6-carbaldehyde analogs, underscoring their practical value in medicinal chemistry campaigns [1].

Chemical Synthesis Aldehyde Intermediate Medicinal Chemistry

Primary Research Applications for 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde


Medicinal Chemistry: Synthesis of Novel Benzothiazine-Based Drug Candidates

3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde is most valuable as a core synthetic intermediate. Its aldehyde functionality allows for efficient construction of diverse compound libraries targeting cancer (as seen with benzothiazinones [1]), neurological disorders (via neuroprotective analogs [2]), or other diseases where the benzothiazine pharmacophore is relevant. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) around the 6-position.

Chemical Biology: Development of Chemical Probes for Enzyme Inhibition

Given the documented potential of the 1,4-benzothiazine scaffold to inhibit enzymes like ALDH3A1 [1], 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde can serve as a starting point for the development of novel chemical probes. It can be derivatized to create potent and selective inhibitors for studying enzyme function in cancer metabolism or chemoresistance pathways.

Academic Research: Advancing Heterocyclic Chemistry and Methodology

This compound is ideal for academic research groups focused on heterocyclic chemistry. Its well-defined structure and reactive aldehyde group make it a valuable substrate for exploring new synthetic methodologies, such as novel condensation, cycloaddition, or multicomponent reactions [1]. The ability to synthesize gram quantities of related aldehydes demonstrates the practicality and robustness of its chemistry [2].

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